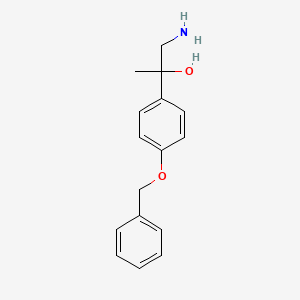

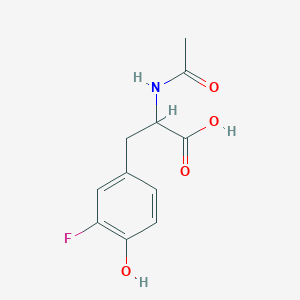

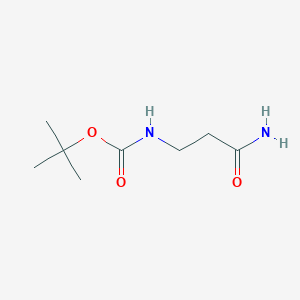

tert-Butyl (3-amino-3-oxopropyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl (3-amino-3-oxopropyl)carbamate, also known as t-BOC, is an organic compound and an important reagent in organic synthesis. It is a carbamate functional group with a tert-butyl group attached to the nitrogen atom. It is a versatile reagent used for a variety of synthetic transformations such as alkylations, acylations, and other substitution reactions. It is also used to protect amino acids and other functional groups during peptide synthesis.

Applications De Recherche Scientifique

1. Synthetic Chemistry and Molecular Design

The tert-butyl (3-amino-3-oxopropyl)carbamate compound has been utilized in various synthetic chemistry applications. For instance, it was employed in a photoredox-catalyzed amination of o-hydroxyarylenaminones, leading to the production of 3-aminochromones under mild conditions. This technique facilitates the construction of diverse amino pyrimidines, broadening the applications of the photocatalyzed protocol (Wang et al., 2022).

2. Organic Synthesis

In the field of organic synthesis, this compound has been used to create complex organic compounds. For example, it played a critical role in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, aiding the creation of tert-Butyl 3a-Methyl-5-Oxo-2,3,3a,4,5,6-Hexahydroindole-1‐Carboxylate (Padwa et al., 2003).

3. Metalation and Alkylation Research

The tert-butyl carbamate derivatives of aminomethyltrialkylsilanes were studied for their ability to undergo metalation between nitrogen and silicon. This research highlighted the efficient reaction with various electrophiles and the possibility of preparing α-functionalized α-amino silanes (Sieburth et al., 1996).

4. Glycosylation and Novel Glycoconjugates

Tert-butyl carbamates have been reacted under glycosylation conditions to yield anomeric 2-deoxy-2-amino sugar carbamates. This reaction showcases good tolerance to several common protecting groups and has been utilized to generate unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

5. Protected Amines Synthesis

Tert-butyl carbamate is involved in the synthesis of Boc-protected amines via a mild and efficient one-pot Curtius rearrangement. This process facilitates the formation of tert-butyl carbamate derivatives in high yields at low temperatures, compatible with a variety of substrates (Lebel & Leogane, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

tert-butyl N-(3-amino-3-oxopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-4-6(9)11/h4-5H2,1-3H3,(H2,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIHCTNHDMVMEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572691 |

Source

|

| Record name | N~3~-(tert-Butoxycarbonyl)-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65983-35-9 |

Source

|

| Record name | N~3~-(tert-Butoxycarbonyl)-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.